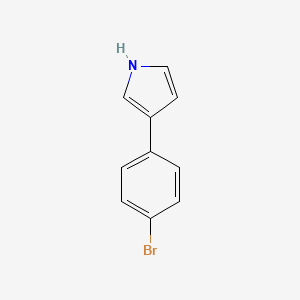

3-(4-bromophenyl)-1H-pyrrole

描述

属性

IUPAC Name |

3-(4-bromophenyl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWRYTQJPDTAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CNC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80468543 | |

| Record name | 3-(4-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848006-35-9 | |

| Record name | 3-(4-bromophenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80468543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrrole typically involves the reaction of 4-bromoaniline with an appropriate pyrrole precursor under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where 4-bromoaniline reacts with a pyrrole boronic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

化学反应分析

Types of Reactions

3-(4-Bromophenyl)-1H-pyrrole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

Reduction: Reduction reactions can convert the bromophenyl group to other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .

科学研究应用

3-(4-Bromophenyl)-1H-pyrrole has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and polymers.

Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.

作用机制

The mechanism of action of 3-(4-bromophenyl)-1H-pyrrole involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various binding interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

Structural and Substitutional Variations

3-(4-Bromophenyl)-2-nitroso-5-phenyl-1H-pyrrole

- Structure: Features a nitroso (-NO) group at the 2-position and a phenyl group at the 5-position.

- Key Findings :

3-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1H-pyrrole

- Structure : Substituted with 3-bromophenyl (vs. 4-bromophenyl) and a 4-chlorobenzoyl group at the 4-position.

- Key Findings: Electron-withdrawing chloro and bromo groups enhance electrophilicity. Molecular formula: C₁₇H₁₁BrClNO; molar mass 360.63 g/mol. Potential applications in drug design due to halogenated aromatic systems .

1-(3-Bromophenyl)-1H-pyrrole

- Structure : Bromine at the 3-position of the phenyl ring, attached to the pyrrole’s 1-position.

- Key Findings :

Methyl 1-(4-bromophenyl)-5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylate

- Structure : Ester and methyl groups at the 3- and 2-positions, respectively, with a 4-bromophenyl group at the 1-position.

- Key Findings: Enhanced solubility due to the ester group. Molecular formula: C₂₁H₂₀BrNO₂; CAS: 881041-39-0 .

Physical and Spectroscopic Properties

生物活性

3-(4-Bromophenyl)-1H-pyrrole, a compound with a unique pyrrole structure and a bromophenyl substituent, has garnered attention in various fields of biological and pharmacological research. This article delves into its biological activities, synthesis methods, and potential applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 252.06 g/mol. The compound features a pyrrole ring substituted at the para position with a bromophenyl group, which significantly influences its electronic properties and biological activity.

Synthesis Methods

Several synthetic approaches have been explored for the preparation of this compound. These include:

- Cyclization Reactions : Utilizing various starting materials to achieve the desired pyrrole structure.

- Copper-Catalyzed Reactions : Employing copper catalysts for efficient synthesis under mild conditions .

- Multicomponent Reactions : Integrating multiple reagents in a single-step process to form the target compound .

Antimicrobial Activity

Recent studies have reported that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Compounds synthesized from this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Specific derivatives showed effective inhibition in vitro against various microbial strains, indicating potential as new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Cell Line Studies : Compounds derived from this parent structure were tested against human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B (SRB) assay. Notably, certain derivatives exhibited significant cytotoxic effects with IC50 values indicating potent activity against cancer cells .

- Mechanism of Action : The mechanism underlying the anticancer activity is believed to involve interactions with specific cellular pathways and targets, although further research is needed to elucidate these mechanisms fully.

Neurotoxicity Studies

A study focused on the neurotoxic effects of this compound on rainbow trout alevins revealed that it affects acetylcholinesterase (AChE) activity and malondialdehyde (MDA) levels in the brain, which are critical indicators of neurotoxicity. Behavioral assessments indicated altered swimming behavior, suggesting significant neurotoxic potential.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of synthesized derivatives of this compound against various pathogens. The results demonstrated that certain compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting their viability as alternative treatments for resistant infections.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| d1 | 16 | Effective against E. coli |

| d2 | 32 | Effective against S. aureus |

| d3 | 8 | Effective against C. albicans |

Case Study 2: Anticancer Screening

In another investigation, a series of derivatives were screened for anticancer properties against MCF7 cells. The study revealed that compounds d6 and d7 had IC50 values below 20 µM, indicating strong potential for further development as anticancer drugs.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| d6 | 15 | Breast Cancer |

| d7 | 18 | Breast Cancer |

常见问题

Q. What are the optimized synthetic routes for 3-(4-bromophenyl)-1H-pyrrole, and how can low yields be addressed?

The Clausson-Kaas pyrrole synthesis is a widely used method. In a typical procedure, 4-bromophenylamine reacts with 2,5-dimethoxytetrahydrofuran under acidic conditions to yield this compound. Purification via dichloromethane/hexane precipitation achieves a 93% yield in controlled settings . For student laboratories, yields often drop to 82–87% due to suboptimal solvent ratios or incomplete precipitation. To improve yields:

- Ensure stoichiometric excess of 2,5-dimethoxytetrahydrofuran.

- Optimize precipitation by slowly adding hexane to dichloromethane solutions.

- Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 1:4) .

Q. How should researchers interpret the ¹H NMR spectral data of this compound to confirm structural integrity?

Key ¹H NMR features (400 MHz, CDCl₃, δ in ppm):

Advanced Research Questions

Q. What crystallographic methods are recommended for determining the molecular structure of this compound derivatives?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ=0.71073 Å).

- Structure Solution : Employ SHELXT (direct methods) for phase determination .

- Refinement : SHELXL refines positional and anisotropic displacement parameters. Validate using R1/wR2 (<5% for high-quality data) . For derivatives (e.g., spirocyclic analogs), triclinic systems (space group P1) with Z=2 are common. Example cell parameters: a=8.42 Å, b=13.24 Å, c=15.96 Å, α=98.1°, β=92.7°, γ=100.9° .

Q. How can computational modeling predict the electronic properties of this compound, and what software is suitable?

Density Functional Theory (DFT) with B3LYP/6-311G(d,p) basis sets calculates:

- Frontier Molecular Orbitals : HOMO localized on the pyrrole ring, LUMO on the bromophenyl group, indicating charge-transfer transitions.

- Electrostatic Potential Maps : Highlight electrophilic regions (pyrrole α-positions) for functionalization. Software: Gaussian 16 for calculations; ORCA for excited-state dynamics. Validate against experimental UV-Vis (λmax ~356 nm in DMSO) .

Q. What strategies are effective in designing this compound derivatives with enhanced biological activity?

- Structural Modulation : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrrole β-position to improve σ-receptor binding (Ki < 100 nM) .

- Hybrid Scaffolds : Combine with pyrazole or triazole moieties for antimitotic activity (IC₅₀ ~1.2 µM in cancer cell lines) .

- Metabolic Stability : Use RP-HPLC (C18 column, acetonitrile/water gradient) to assess stability in biological matrices. Derivatives with ethyl ester groups show prolonged half-lives (>6 h in rat synaptosomes) .

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Variations in yields (82–93%) arise from:

- Purity of Starting Materials : Commercial 4-bromophenylamine often contains moisture; pre-drying improves consistency.

- Workup Timing : Delayed precipitation reduces crystallinity. Quench reactions immediately after completion.

- Student Technique : Inexperienced users may mishandle air-sensitive intermediates; inert atmospheres (N₂/Ar) mitigate oxidation .

Methodological Tables

Table 1. Key Crystallographic Parameters for Bromophenyl Derivatives

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

|---|---|---|---|---|---|---|---|---|

| Spirocyclic Pyrrolidine Derivative | P1 | 8.42 | 13.24 | 15.96 | 98.1 | 92.7 | 100.9 | 1723.2 |

| Pyrazole Hybrid | P2₁/c | 12.75 | 9.83 | 14.32 | 90 | 105.3 | 90 | 1732.1 |

Table 2. Spectral Benchmarks for Structural Validation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。